3-(3-Iodopropyl)piperidine

Description

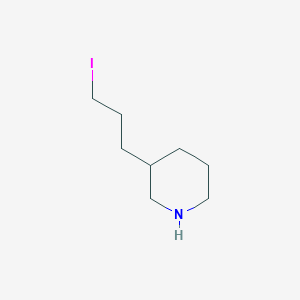

Structure

3D Structure

Properties

IUPAC Name |

3-(3-iodopropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16IN/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXMQNWKZBTUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of 3 3 Iodopropyl Piperidine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the iodopropyl group, coupled with the nucleophilicity of the piperidine (B6355638) nitrogen, establishes 3-(3-Iodopropyl)piperidine as a potent precursor for assembling complex heterocyclic frameworks. portico.orgresearchgate.net This is achieved through both intermolecular and intramolecular pathways, enabling the synthesis of a variety of polycyclic and substituted piperidine-containing structures.

N-Alkylation Reactions Utilizing the Iodopropyl Moiety

The carbon-iodine bond in the iodopropyl side chain is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is frequently exploited in N-alkylation reactions, where the this compound acts as an electrophile to introduce the piperidinylpropyl moiety onto various nitrogen-containing nucleophiles.

These reactions are typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydroiodic acid (HI) byproduct. researchgate.net The choice of solvent often depends on the solubility of the reactants and can range from polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) to less polar options. researchgate.net This method provides a straightforward route to tertiary amines and has been employed in the synthesis of ligands for biological targets. For instance, the N-alkylation of various secondary amines with iodoalkyl precursors is a key step in building ligands for receptor binding studies. nih.gov

Table 1: Representative N-Alkylation Reactions

| Nucleophile | Reagent | Product Class |

|---|---|---|

| Secondary Amine | This compound | Tertiary Amine |

| Aromatic Amine | This compound | N-Aryl Piperidine Derivative |

Intramolecular Cyclization Strategies for Ring Formation

A powerful application of this compound and its derivatives is in the construction of bicyclic and polycyclic heterocyclic systems through intramolecular cyclization. In these strategies, a nucleophile, often attached to the piperidine nitrogen, attacks the electrophilic carbon of the propyl chain, displacing the iodide and forming a new ring.

This approach is particularly effective for synthesizing fused-ring systems like indolizidines and quinolizidines, which are common motifs in natural alkaloids. nih.gov The synthesis often involves an initial N-alkylation or acylation at the piperidine nitrogen with a substrate containing a latent nucleophile. Subsequent activation or deprotection triggers the intramolecular Sɴ2 cyclization to yield the desired bicyclic scaffold. nih.gov Such cyclization cascades can be highly diastereoselective, enabling precise control over the stereochemistry of the final product. researchgate.net For example, a one-pot cyclization/reduction cascade of halogenated amides can be used to form piperidine rings, demonstrating a related strategy for ring formation. nih.gov

Precursor for Advanced Chemical Probes in Research

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals. nih.gov this compound serves as a key starting material for the synthesis of advanced chemical probes, which are essential tools for studying biological systems, elucidating disease mechanisms, and identifying new drug targets.

Synthesis of Ligands for Receptor Binding Studies

The structural features of this compound make it an ideal precursor for ligands designed to interact with various receptors. The piperidine ring can act as a crucial pharmacophore that fits into the binding pocket of a target protein, while the propyl chain serves as a linker to attach other functional groups that can enhance binding affinity and selectivity.

A significant area of application is in the development of ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders. nih.gov Researchers have synthesized series of piperidine and piperazine derivatives to explore structure-activity relationships at these receptors. nih.govresearchgate.net For example, by reacting this compound with different nucleophiles, chemists can systematically modify the molecule's structure and evaluate how these changes affect its binding affinity (often measured as the inhibition constant, Kᵢ) for σ₁ and σ₂ receptor subtypes. researchgate.net Phenylacetamide 17b, a piperazine derivative, has been shown to interact with σ₁ receptors with moderate affinity (Kᵢ = 181 nM) and high selectivity. nih.gov

Table 2: Examples of Receptor Ligands Derived from Piperidine Precursors

| Ligand Scaffold | Target Receptor | Reported Affinity (Kᵢ) |

|---|---|---|

| 4-(2-Aminoethyl)piperidine | Sigma-1 (σ₁) | High Affinity |

| Phenylpiperazine | Dopamine D3 (D₃) | ~3 nM |

Applications in Radiochemistry and Radiolabeling Precursors

The presence of an iodine atom in this compound makes it a valuable precursor in the field of radiochemistry. The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), to create radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT). These radiotracers allow for the non-invasive visualization and quantification of biological targets, such as receptors or enzymes, in living systems.

The synthesis of such radioligands often involves a late-stage radioiodination reaction on a suitable precursor molecule derived from this compound. Alternatively, the iodopropyl group itself can serve as a synthon that is introduced into a larger molecule, which is then subjected to radioiodination. The development of selective radiotracers for dopamine D₂-like receptors, for example, is a critical area of research where such precursors are essential. nih.gov

Diversification Strategies for Piperidine-Based Scaffolds

The chemical reactivity of this compound facilitates various diversification strategies, enabling the creation of large libraries of related compounds based on the piperidine scaffold. nih.govnih.gov Such libraries are invaluable in drug discovery for screening against a wide array of biological targets to identify new lead compounds.

The diversification can occur at multiple points on the molecule. The piperidine nitrogen can be functionalized with a wide range of substituents through acylation, reductive amination, or other N-functionalization reactions. nih.govnih.gov Simultaneously, the iodopropyl chain can be used to introduce diverse functionalities through nucleophilic substitution with various amines, thiols, alcohols, and other nucleophiles. This dual reactivity allows for a modular and efficient approach to building molecular complexity and diversity. nih.govmdpi.com

Furthermore, advanced strategies like Diversity-Oriented Synthesis (DOS) can be employed, starting from piperidine-based building blocks to generate structurally complex and diverse small molecules. nih.gov These methods often involve multicomponent reactions or reaction cascades that rapidly build up molecular complexity from simple starting materials, providing access to a broad region of chemical space for biological screening. researchgate.netnih.gov

Post-Synthetic Functionalization of the Iodopropyl Chain

The iodopropyl chain of this compound is readily functionalized through nucleophilic substitution reactions. The primary carbon bearing the iodine atom is susceptible to attack by various nucleophiles, leading to the displacement of the iodide and the formation of a new carbon-nucleophile bond. This versatility allows for the incorporation of the piperidinylpropyl scaffold into larger molecules.

A common application involves the alkylation of phenols, where the oxygen atom of a phenolic hydroxyl group acts as the nucleophile. This reaction, typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), results in the formation of an ether linkage. This strategy is frequently employed in the synthesis of ligands for various receptors, including sigma receptors, where an aryl ether moiety is a common structural feature uniba.it. The reaction proceeds via an Sₙ2 mechanism, with the phenoxide ion displacing the iodide.

Similarly, nitrogen-based nucleophiles can be effectively alkylated using this compound. Secondary amines, for instance, can be converted to tertiary amines by reaction with this intermediate. Such reactions are fundamental in building more complex amine-containing structures and are often used in the synthesis of pharmacologically active compounds, including CXCR4 antagonists nih.gov. The reaction conditions typically involve a base to neutralize the hydrogen iodide formed as a byproduct, preventing the protonation and deactivation of the nucleophilic amine.

The table below summarizes representative nucleophilic substitution reactions for the functionalization of the iodopropyl chain.

| Nucleophile | Reagent Type | Resulting Linkage | Product Class Example |

| Phenol | Oxygen Nucleophile | Aryl Ether | Phenoxyalkylpiperidines uniba.it |

| Secondary Amine | Nitrogen Nucleophile | Tertiary Amine | N-Alkyl piperazines nih.gov |

| Carboxylate | Oxygen Nucleophile | Ester | Propyl-ester derivatives |

| Thiol | Sulfur Nucleophile | Thioether | Alkyl-aryl sulfides |

Introduction of Diverse Chemical Functionalities via the Iodide

The iodide atom on the propyl chain is the key to the synthetic versatility of this compound, serving as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of chemical functionalities, enabling the systematic modification of a lead compound's structure to explore structure-activity relationships (SAR).

In the synthesis of sigma receptor ligands, for example, analogs with different linkers between the piperidine ring and an aromatic system are often required. By using intermediates analogous to this compound, such as the corresponding bromides or mesylates, chemists can readily connect the piperidine core to various aromatic and heteroaromatic systems through ether or amine linkages uniba.itacs.org. The high reactivity of the alkyl iodide ensures that these coupling reactions can often be performed under relatively mild conditions with high yields.

The introduction of diverse functionalities is crucial in drug discovery for optimizing properties such as receptor affinity, selectivity, and pharmacokinetic profiles. The ability to easily displace the iodide with different nucleophiles allows for the creation of a library of compounds from a common intermediate. For instance, reacting this compound with various substituted phenols or anilines can generate a series of derivatives with modulated electronic and steric properties, which can be screened for biological activity nih.gov.

The following table illustrates the diversity of functional groups that can be introduced by displacing the iodide from the this compound intermediate.

| Attacking Nucleophile | Functional Group Introduced | Potential Application / Resulting Scaffold |

| R-O⁻ (Alkoxide/Phenoxide) | Ether (-O-R) | Synthesis of aryl ether-containing GPCR ligands uniba.it |

| R₂NH (Secondary Amine) | Tertiary Amine (-NR₂) | Building blocks for CNS-active compounds |

| N₃⁻ (Azide) | Azide (-N₃) | Precursor for primary amines via reduction |

| CN⁻ (Cyanide) | Nitrile (-CN) | Chain extension and precursor for acids/amines |

| RS⁻ (Thiolate) | Thioether (-S-R) | Introduction of sulfur-containing moieties |

This strategic use of a reactive alkyl iodide enables chemists to efficiently explore chemical space around the piperidinylpropyl core, accelerating the discovery of new therapeutic agents.

Mechanistic Studies and Reaction Development Pertaining to 3 3 Iodopropyl Piperidine

Elucidation of Reaction Mechanisms in Iodopropylpiperidine Synthesis

The formation of 3-(3-Iodopropyl)piperidine can be envisioned through several synthetic routes, primarily involving the formation of a carbon-nitrogen bond to form the N-alkylated piperidine (B6355638) and the formation of a carbon-iodine bond. A common and efficient strategy involves the conversion of a precursor, such as 3-(3-chloropropyl)piperidine or 3-(3-bromopropyl)piperidine, to the final iodinated product.

The conversion of an alkyl chloride or bromide to an alkyl iodide is classically achieved via the Finkelstein reaction. nih.govmdpi.comderpharmachemica.com This reaction is a prime example of a bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net In the context of synthesizing this compound from a chloro or bromo precursor, the mechanism involves the iodide ion (typically from sodium iodide in an acetone solvent) acting as the nucleophile. mdpi.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride or bromide) departs. ketonepharma.comchemicalbook.com A key feature of this mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. ketonepharma.comodu.edu This trajectory is necessary because the leaving group and the nucleophile are both electron-rich and thus repel each other. ketonepharma.com

The reaction proceeds through a trigonal bipyramidal transition state where the carbon atom being attacked is pentacoordinate. researchgate.netodu.edu In this state, the bond to the incoming iodide ion is partially formed, and the bond to the departing halide is partially broken. For the synthesis of this compound, the electrophilic center is a primary carbon, which is sterically unhindered, making it highly susceptible to SN2 attack. researchgate.netgoogle.com The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of the solution, shifting the equilibrium toward the product according to Le Châtelier's principle. mdpi.comnih.gov An alternative unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate, is highly unlikely for this primary alkyl halide due to the instability of the primary carbocation that would need to be formed. google.com

While the iodide displacement on the propyl side chain of 3-(3-halopropyl)piperidine does not involve the creation of a new stereocenter, the stereochemistry of the piperidine ring itself is of great importance in medicinal chemistry. The synthesis of enantiomerically enriched 3-substituted piperidines often requires sophisticated catalytic methods.

Recent advancements have demonstrated the use of transition metal catalysts to control stereochemical outcomes. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding 3-substituted piperidines. In this approach, the chiral ligand bound to the rhodium catalyst orchestrates the facial selectivity of the carbometalation step, thereby establishing the stereocenter.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the synthesis of this compound via an SN2 pathway, the reaction rate is dependent on the concentration of both the alkyl halide substrate and the nucleophile. researchgate.netchemicalbook.com The rate law for such a reaction is expressed as:

Rate = k[Alkyl Halide][Nucleophile]

The table below presents kinetic data for related nucleophilic substitution reactions, illustrating the typical range of rate constants and the influence of the substrate and nucleophile.

| Substrate | Nucleophile | Solvent | Rate Constant (k) [M-1s-1] | Temperature (°C) |

|---|---|---|---|---|

| Methyl Iodide | Piperidine | Benzene | 1.48 x 10-3 | 25 |

| Ethyl Iodide | Piperidine | Benzene | 1.02 x 10-4 | 25 |

| n-Propyl Iodide | Piperidine | Benzene | 4.43 x 10-5 | 25 |

| Ethyl Bromide | Sodium Iodide | Acetone | 1.67 x 10-3 | 25 |

Note: The data in the table is representative of analogous SN2 reactions and is intended for illustrative purposes, as specific data for this compound synthesis is not available in the cited literature.

Factors that influence the rate constant k include the nature of the leaving group (I > Br > Cl), the steric hindrance of the substrate, the nucleophilicity of the attacking species, and the solvent polarity. google.com

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry offers powerful tools for investigating reaction mechanisms and molecular properties at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound synthesis, DFT calculations can be employed to predict the most likely reaction pathways by calculating the energies of reactants, transition states, and products.

For the SN2 iodide displacement reaction, DFT can model the potential energy surface, identifying the structure and energy of the pentacoordinate transition state. This allows for the calculation of the activation energy barrier, which is directly related to the reaction rate. DFT studies on the N-alkylation of imidazopyridine derivatives have confirmed that these reactions proceed through an SN2 mechanism and that regioselectivity is governed by steric factors. Similarly, DFT has been used to study the hydrodenitrogenation of pyridine (B92270) to piperidine, providing insights into the stepwise hydrogenation mechanism on a catalyst surface. Such calculations could be applied to this compound to understand its formation and subsequent reactivity, predicting, for example, the regioselectivity of further reactions on the piperidine ring versus the alkyl chain.

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. A molecule like this compound is not static; the piperidine ring can interconvert between chair and boat conformations, and the 3-iodopropyl substituent can occupy either an axial or equatorial position.

Advanced Analytical and Spectroscopic Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including "3-(3-Iodopropyl)piperidine". By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms provide insights into their hybridization and chemical environment. For example, the carbon atom bonded to the iodine will have a characteristic chemical shift. The carbon atoms of the piperidine (B6355638) ring will also exhibit specific signals, which can be assigned based on their position relative to the nitrogen atom and the iodopropyl substituent.

A representative, though not experimentally derived, table of expected ¹H and ¹³C NMR chemical shifts for "this compound" is provided below for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine Ring CH₂ (α to N) | ~2.8-3.0 | ~55-60 |

| Piperidine Ring CH₂ (β to N) | ~1.5-1.7 | ~25-30 |

| Piperidine Ring CH₂ (γ to N) | ~1.4-1.6 | ~23-28 |

| Piperidine Ring CH (at C3) | ~1.8-2.0 | ~35-40 |

| Propyl Chain CH₂ (α to piperidine) | ~1.7-1.9 | ~30-35 |

| Propyl Chain CH₂ (β to piperidine) | ~1.9-2.1 | ~30-35 |

| Propyl Chain CH₂ (γ to piperidine, α to I) | ~3.1-3.3 | ~5-10 |

Note: This table is a hypothetical representation and actual spectral data may differ.

To further refine the structural assignment and resolve any ambiguities in the one-dimensional spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For "this compound," COSY would show correlations between adjacent protons on the piperidine ring and along the propyl chain, helping to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of "this compound" would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and facilitating the unambiguous assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For "this compound" (C₈H₁₆IN), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in verifying the identity of the synthesized compound. nih.gov

| Technique | Information Obtained | Application for "this compound" |

| HRMS | Exact mass and elemental composition | Confirmation of the molecular formula C₈H₁₆IN. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. longdom.org These methods are invaluable for monitoring the progress of chemical reactions and assessing the purity of the final product.

In the synthesis of "this compound," LC-MS or GC-MS could be used to:

Track the consumption of starting materials.

Identify the formation of the desired product.

Detect the presence of any impurities or byproducts.

The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the compound. Given the nature of "this compound," LC-MS is often a suitable choice for its analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands for "this compound" include:

C-H stretching vibrations: Typically observed in the region of 2850-3000 cm⁻¹, corresponding to the C-H bonds in the piperidine ring and the propyl chain.

N-H stretching vibration: If the piperidine nitrogen is protonated or if a secondary amine is present as an impurity, a broad band might be observed in the 3200-3500 cm⁻¹ region. For the tertiary amine in the target compound, this peak would be absent.

C-N stretching vibration: This would likely appear in the 1000-1250 cm⁻¹ region.

C-I stretching vibration: This bond vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

The presence and position of these absorption bands provide confirmatory evidence for the presence of the piperidine ring and the iodopropyl functional group.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C-H (alkane) | 2850-3000 |

| C-N (amine) | 1000-1250 |

| C-I (iodoalkane) | < 600 |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable in the research and development of piperidine-based compounds, providing robust methods for both the purification of reaction products and the analytical assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound such as this compound, chromatography is crucial for isolating it from starting materials, byproducts, and other impurities generated during its synthesis. The choice of chromatographic technique depends on the scale of the separation and the required level of purity.

Column Chromatography and Flash Chromatography

Column chromatography, including its more rapid variant, flash chromatography, is a fundamental purification technique in synthetic organic chemistry. scispace.com It is widely employed for the purification of piperidine derivatives on a milligram to gram scale. The principle involves a solid stationary phase, typically silica gel or alumina, packed into a glass column. The crude reaction mixture containing this compound is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through the column.

The separation is achieved based on the polarity of the compounds in the mixture. Less polar compounds have weaker interactions with the polar stationary phase and are eluted more quickly, while more polar compounds are retained longer. For this compound, a typical purification might involve a silica gel stationary phase with a mobile phase consisting of a gradient of non-polar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Flash chromatography accelerates this process by applying positive pressure to the column, leading to faster and often more efficient separations. scispace.com Fractions are collected sequentially and typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Table 1: Illustrative Parameters for Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Profile | Non-polar impurities elute first, followed by the desired product as the solvent polarity increases. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining (e.g., potassium permanganate). |

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity and quantify the amount of a specific compound in a sample. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and speed.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. In this mode, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic property of the compound under specific chromatographic conditions and is used for its identification. The purity of the sample is determined by integrating the area of the corresponding peak in the chromatogram.

Since the piperidine ring itself lacks a strong UV chromophore, detection can be challenging. However, the presence of the iodine atom may allow for some UV absorption at low wavelengths (e.g., 210-230 nm). Alternatively, a universal detector like a mass spectrometer (in an LC-MS setup) or an evaporative light scattering detector (ELSD) can be used. For related piperidine compounds that lack any chromophore, pre-column derivatization with a UV-absorbing agent is sometimes performed to enhance detection sensitivity. google.comresearchgate.net

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Value / Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution, depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the exact conditions, but serves as a key identifier. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute configuration and conformation of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles.

While a published crystal structure for this compound was not identified in a survey of scientific literature, the technique's application to other piperidine derivatives provides a clear indication of the data that would be obtained. researchgate.netnih.gov For a crystal structure analysis of this compound, a single crystal of the compound would be grown and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is determined.

The analysis would confirm the chair conformation of the piperidine ring, which is the most stable arrangement for this heterocycle. nih.govresearchgate.net Key structural parameters, such as the puckering of the ring and the orientation (axial or equatorial) of the 3-iodopropyl substituent, would be precisely determined. This information is invaluable for understanding the molecule's steric and electronic properties, which influence its reactivity and interactions with other molecules.

Table 3: Key Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). researchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit in the crystal. mdpi.com |

| Piperidine Ring Conformation | Confirms the chair, boat, or twist-boat conformation; typically a chair. nih.gov |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Defines the spatial relationship between atoms and the orientation of substituents. |

| Intermolecular Interactions | Identifies hydrogen bonds or other non-covalent interactions that stabilize the crystal packing. researchgate.net |

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Methodologies for Precision Synthesis

The synthesis of 3-substituted piperidines with high levels of stereochemical control remains a significant challenge in organic chemistry. Future research will likely focus on developing novel synthetic methodologies that allow for the precise, enantioselective synthesis of 3-(3-iodopropyl)piperidine and its derivatives.

Key areas for future development include:

Catalytic Asymmetric Synthesis: Exploring new chiral catalysts and ligands to achieve high yields and enantioselectivities in the direct introduction of the functionalized side chain.

Stereodivergent Synthesis: Developing methods that can selectively produce any desired stereoisomer of the molecule, which is crucial for studying structure-activity relationships (SAR) in medicinal chemistry.

Late-Stage Functionalization: Creating synthetic routes that allow for the introduction of the iodopropyl group at a late stage in the synthesis, enabling the rapid generation of diverse analogues from a common intermediate.

The development of such precision synthesis methods will be critical for unlocking the full potential of this scaffold in various applications.

Exploration of New Chemical Reactivity Profiles of the Iodopropylpiperidine Motif

The iodopropyl side chain of this compound is a key functional handle that allows for a wide range of chemical transformations. While its use as a simple alkylating agent is established, future research is expected to uncover more nuanced and novel reactivity profiles.

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. odu.edu This inherent reactivity makes the iodopropylpiperidine motif an ideal electrophile for forming new carbon-carbon and carbon-heteroatom bonds.

Emerging research opportunities in this area include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Utilizing the C-I bond in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append a diverse array of functional groups and build molecular complexity.

Radical Chemistry: Investigating the participation of the iodopropyl group in radical-mediated reactions to form novel cyclic and acyclic structures.

Covalent Inhibitor Design: Exploiting the electrophilicity of the iodopropyl chain to design targeted covalent inhibitors for biological targets, where the piperidine (B6355638) ring serves as a recognition element. acs.org

A deeper understanding of the reactivity of this motif will expand its utility as a versatile intermediate in the synthesis of complex molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery has driven the adoption of flow chemistry and automated synthesis platforms. acs.orgpmarketresearch.comresearchgate.netnih.gov The synthesis of this compound and its derivatives is well-suited for integration with these technologies.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform reactions under conditions that are not easily accessible in batch. mdpi.comacs.org For instance, Lonza Group AG utilizes patented continuous flow chemistry systems for piperidine-based API manufacturing, which has been shown to reduce reaction times for piperidine ring modifications by up to 60%. pmarketresearch.com

Future directions in this area include:

Multi-Step Flow Synthesis: Developing fully automated, multi-step flow sequences for the synthesis of this compound and its subsequent elaboration into diverse compound libraries. acs.org This approach minimizes the need for manual handling and purification of intermediates. mdpi.com

High-Throughput Experimentation: Using automated platforms to rapidly screen a wide range of reaction conditions and catalysts to optimize the synthesis of piperidine derivatives. nih.gov

On-Demand Synthesis: Creating modular flow systems that can produce specific this compound analogues on demand for biological testing, accelerating the drug discovery cycle.

The integration of these technologies will enable the efficient exploration of the chemical space around the this compound scaffold.

| Technology | Advantage for this compound Synthesis | Potential Application |

| Flow Chemistry | Precise control over reaction parameters (temperature, pressure, mixing); enhanced safety for handling reactive intermediates. mdpi.comacs.org | Scalable and efficient production of the core scaffold and its derivatives. pmarketresearch.com |

| Automated Synthesis | High-throughput synthesis of compound libraries; rapid optimization of reaction conditions. acs.orgnih.gov | Generation of diverse libraries for drug screening and SAR studies. researchgate.net |

| Robotic Platforms | Miniaturization of reactions; integration of synthesis, purification, and analysis. | Automated "design-make-test-analyze" cycles for accelerated lead optimization. |

Application in the Synthesis of New Research Tools and Probes

The structural features of this compound make it an attractive scaffold for the development of novel research tools and chemical probes to investigate biological systems. The piperidine moiety can serve as a recognition element for specific biological targets, while the reactive iodopropyl chain can be used for labeling or imaging. arizona.edu

One significant area of application is in the development of Positron Emission Tomography (PET) ligands. The introduction of a radioisotope, such as iodine-123 or fluorine-18 (B77423) (often via a precursor), allows for the non-invasive imaging of biological targets in vivo. epo.org The development of radiolabeled compounds is crucial for diagnostic purposes and for understanding the distribution and target engagement of potential drugs. epo.orgrti.org

Future opportunities include:

Covalent Probes: Designing covalent probes where the iodopropyl group acts as an electrophilic warhead to form a covalent bond with a specific residue on a target protein. This can be used to map binding sites and study protein function. acs.orgresearchgate.net

PET Ligand Development: Synthesizing radiolabeled analogues of this compound for use as PET imaging agents for neuroreceptors, enzymes, or other disease-related targets.

Affinity-Based Probes: Using the scaffold to create probes for affinity-based protein profiling, a technique used to identify the targets of bioactive compounds.

The development of such tools will facilitate a deeper understanding of complex biological processes and aid in the validation of new drug targets.

Collaborative Research Endeavors in Organic and Medicinal Chemistry

The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together expertise from various disciplines. mdpi.comacs.org The development and application of novel scaffolds like this compound is an area ripe for such collaborative efforts, particularly between academic and industrial research groups. acs.orgrsc.orgnih.govresearchgate.net

Academic labs often excel in the development of innovative synthetic methodologies, while pharmaceutical companies have the resources and infrastructure for high-throughput screening, lead optimization, and clinical development. nih.gov Partnerships can leverage the strengths of both sectors to accelerate the translation of basic research into new therapeutics. acs.orgresearchgate.net

Future collaborative endeavors could focus on:

Open Innovation Platforms: Creating shared platforms where academic and industrial researchers can collaborate on the synthesis and biological evaluation of new piperidine-based compounds.

Consortia for Pre-competitive Research: Establishing consortia to tackle fundamental challenges in heterocyclic chemistry and drug discovery, such as the development of novel synthetic methods or the validation of new drug targets.

Integrated Drug Discovery Programs: Forming integrated teams of synthetic chemists, computational chemists, pharmacologists, and biologists to drive drug discovery projects based on the this compound scaffold from target identification through to preclinical evaluation. mdpi.com

Such collaborations will be essential for maximizing the scientific and therapeutic potential of this and other promising heterocyclic scaffolds. rsc.org

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(3-Iodopropyl)piperidine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. For example, Knoevenagel condensation catalyzed by piperidine (as described in ) is a viable route for analogous piperidine derivatives. Key factors to optimize include:

- Catalyst concentration : Piperidine acts as both a base and catalyst; excess may lead to side reactions.

- Solvent choice : Polar aprotic solvents (e.g., toluene, DMF) enhance reaction efficiency.

- Temperature control : Moderate heating (60–80°C) balances reactivity and thermal stability of the iodopropyl group .

Design of Experiments (DOE) can systematically vary parameters like molar ratios and reaction time to maximize yield.

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and iodopropyl integration.

- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₄IN: theoretical m/z 239.01) .

- Physicochemical profiling : LogP (2.82) and density (1.513 g/cm³) from inform solubility and formulation studies.

Advanced: How can researchers resolve discrepancies in spectroscopic data when analyzing this compound derivatives?

Answer:

Discrepancies in NMR or MS data often arise from:

- Conformational isomerism : Variable-temperature NMR can reveal dynamic equilibria in solution.

- Impurity interference : Cross-reference with HPLC retention times and spiking experiments using pure standards.

- Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation.

Contradictions should be analyzed through iterative hypothesis testing, comparing results with literature (e.g., piperidine derivatives in ) .

Advanced: What strategies mitigate thermal instability during the synthesis of iodopropyl-substituted piperidines?

Answer:

The iodopropyl group’s thermal sensitivity (evident in ; boiling point 504.5°C, flash point 258.9°C) necessitates:

- Low-temperature reactions : Use ice baths or cryogenic conditions during exothermic steps.

- Inert atmospheres : Argon/N₂ prevents oxidative degradation.

- Short reaction times : Flow chemistry or microwave-assisted synthesis reduces exposure to heat.

Thermogravimetric analysis (TGA) can preemptively identify decomposition thresholds .

Basic: What are the key physicochemical properties of this compound that influence its reactivity in downstream applications?

Answer:

Key properties (from ):

| Property | Value | Relevance |

|---|---|---|

| LogP | 2.82 | Predicts lipid membrane permeability. |

| Refractive Index | 1.592 | Guides solvent selection for reactions. |

| Density | 1.513 g/cm³ | Informs formulation and dosing. |

| These properties impact solubility, stability, and compatibility with biological assays or catalytic systems. |

Advanced: How does the introduction of an iodopropyl group affect the conformational dynamics of piperidine in solution-phase studies?

Answer:

The bulky iodopropyl group introduces steric hindrance, altering:

- Ring puckering : NMR NOE (Nuclear Overhauser Effect) studies can map spatial proximity of substituents.

- Hydrogen bonding : IR spectroscopy (e.g., N-H stretching) reveals changes in hydrogen-bonding capacity.

Comparative studies with unsubstituted piperidine (e.g., ) highlight conformational shifts. Molecular dynamics simulations further elucidate solvent interactions .

Advanced: What experimental designs are optimal for studying the photolability of iodopropyl-piperidine derivatives in affinity probes?

Answer:

For photolabile compounds like diazirine-modified analogs (e.g., ):

- UV-Vis spectroscopy : Monitor absorbance changes at λ~350 nm (diazirine absorption band).

- Crosslinking efficiency : Quantify target binding via SDS-PAGE or mass spectrometry after UV irradiation.

- Control experiments : Dark controls and radical scavengers (e.g., TEMPO) differentiate specific vs. nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.